2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
CAS No.: 919246-44-9
Cat. No.: VC5101047
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919246-44-9 |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 368.45 |
| IUPAC Name | 1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone |
| Standard InChI | InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3 |
| Standard InChI Key | CJLXPBYEOODZID-UHFFFAOYSA-N |
| SMILES | CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Introduction
2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure. It belongs to a class of molecules often investigated for their potential pharmacological applications, particularly in medicinal chemistry. This compound features an indoline moiety and a morpholinosulfonyl group, both of which contribute to its chemical and biological properties.
Structural Overview
The molecular structure of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is defined by the following key components:
Molecular Formula
The exact molecular formula of this compound has not been explicitly provided in the available data but can be inferred from its name.
Synthesis
The synthesis of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent, and time. Common techniques include:
-
Reagent Selection: The synthesis typically begins with precursors containing indoline and morpholinosulfonyl groups.
-
Reaction Monitoring: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to ensure product purity and monitor reaction progress.
-
Optimization: Reaction conditions are adjusted to maximize yield while minimizing side reactions.
Analytical Techniques
To characterize this compound, several analytical methods are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines molecular structure and confirms purity. |
| HPLC | Assesses product purity and reaction progress. |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. |
| Differential Scanning Calorimetry (DSC) | Analyzes phase transitions. |
Potential Applications
The unique structural features of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone make it a valuable candidate in the following areas:
-
Medicinal Chemistry: Exploration as a lead compound for anti-cancer or anti-inflammatory drugs.
-
Biological Research: Study of its interactions with cellular targets due to its functional groups.
Challenges:
-
Lack of comprehensive biological data specific to this compound.
-
Complex synthesis requiring precise control over conditions.
Future Research:
-
Investigating its mechanism of action in biological systems.
-
Exploring its pharmacokinetics and pharmacodynamics for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume